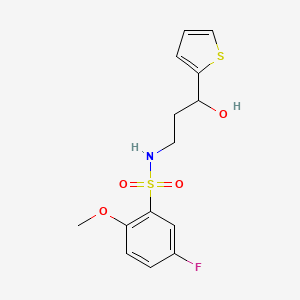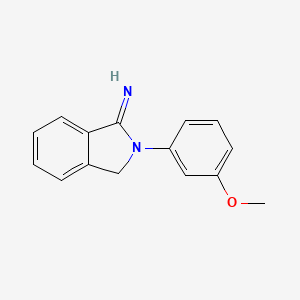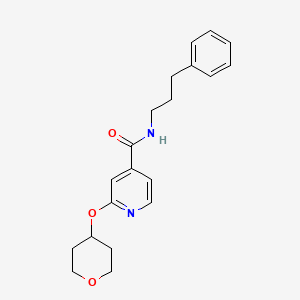![molecular formula C32H37NO B2806885 1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol CAS No. 939893-44-4](/img/structure/B2806885.png)
1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol is a sophisticated organic compound with a complex structure. The compound consists of a piperidine ring substituted with benzyl and two (E)-(4-isopropylphenyl)methylidene groups, indicating a highly substituted and functionalized molecular framework. Compounds like this find applications in medicinal chemistry due to their structural versatility and potential biological activities.
准备方法
The synthesis of 1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol involves multi-step organic reactions. The reaction begins with the functionalization of a piperidine ring, followed by successive steps to introduce the benzyl group and the (4-isopropylphenyl)methylidene substituents. Common reagents used in these processes include alkylating agents, reducing agents, and various catalysts to facilitate the reactions. Industrial synthesis may employ optimized conditions, including temperature control, solvent selection, and purification techniques, to yield the desired compound efficiently.
化学反应分析
1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol can undergo several types of chemical reactions:
Oxidation: : Typically involves agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas can reduce double bonds or other reducible functional groups.
Substitution: : Nucleophilic or electrophilic reagents, such as halides or organolithiums, can replace certain groups within the molecule. Major products formed depend on the specific reaction conditions and reagents used, but functional derivatives of the original compound are commonly observed.
科学研究应用
This compound is notable in various research fields:
Chemistry: : It serves as an intermediate in the synthesis of other complex molecules and functional materials.
Biology: : Investigated for its interactions with biological macromolecules, potentially influencing protein binding or enzyme activity.
Medicine: : Explored for potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Industry: : Utilized in the development of advanced materials, including polymers and nanomaterials, owing to its structural attributes.
作用机制
The compound's mechanism of action is determined by its interaction with molecular targets, such as receptors, enzymes, or other proteins. The benzyl and isopropylphenyl groups may contribute to binding affinity, while the piperidinol moiety can influence the overall biological activity. Pathways involved often include signal transduction cascades, metabolic processes, or direct modulation of cellular functions.
相似化合物的比较
When compared with other piperidinol derivatives:
3,5-dimethyl-4-piperidinol: : Simpler structure with potentially differing biological activity and synthetic accessibility.
1-benzyl-3,5-dimethyl-4-piperidinol: : Similar substitution pattern but with methyl groups instead of isopropylphenyl, impacting chemical behavior and application scope.
3,5-bis[(E)-(4-methylphenyl)methylidene]-4-piperidinol: : Close structural analog with methylphenyl substitutions, differing in steric and electronic properties
属性
IUPAC Name |
(3E,5E)-1-benzyl-3,5-bis[(4-propan-2-ylphenyl)methylidene]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO/c1-23(2)28-14-10-25(11-15-28)18-30-21-33(20-27-8-6-5-7-9-27)22-31(32(30)34)19-26-12-16-29(17-13-26)24(3)4/h5-19,23-24,32,34H,20-22H2,1-4H3/b30-18+,31-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRSKCVIBUOUOV-GFTXTJKWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)C(C)C)C2O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)/C=C\2/C(/C(=C/C3=CC=C(C=C3)C(C)C)/CN(C2)CC4=CC=CC=C4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate](/img/structure/B2806802.png)
![2-methyl-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2806804.png)

![4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2806806.png)
![6-phenyl-2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2806808.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2806809.png)
![N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2806810.png)

![N-(4-butylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2806816.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2806818.png)
![4-(tert-butyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2806821.png)

![5-[(3-chlorophenyl)amino]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2806825.png)
